2-Amino-3-chloro-5-iodobenzoic acid
Description
Properties
IUPAC Name |
2-amino-3-chloro-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCKORLNNQYXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for 2 Amino 3 Chloro 5 Iodobenzoic Acid
Established Synthetic Routes from Precursors (e.g., Methyl 2-Aminobenzoate (B8764639), 2-Chlorobenzoic Acid)
The industrial production of 2-Amino-3-chloro-5-iodobenzoic acid primarily relies on two well-documented synthetic pathways starting from either methyl 2-aminobenzoate or 2-chlorobenzoic acid.
A third, more direct route involves the direct iodination of 2-chlorobenzoic acid using reagents like iodine and ammonium (B1175870) peroxodisulfate in a mixture of acetic and sulfuric acid. chemicalbook.com
Iodination Strategies
The introduction of the iodine atom onto the aromatic ring is a critical step, with different strategies employed depending on the chosen precursor.
In the route starting from methyl 2-aminobenzoate, the ester is first subjected to an iodination reaction to produce methyl 2-amino-5-iodobenzoate. google.comgoogle.com This is typically achieved using iodine or a salt compound of iodine. google.com One specific method involves reacting methyl anthranilate with a mixture of potassium iodide and potassium iodate (B108269) in the presence of dichloromethane (B109758) and glacial acetic acid. patsnap.com
For the pathway beginning with 2-chlorobenzoic acid, iodination is the final step. After the initial nitration and subsequent reduction to form 2-chloro-5-aminobenzoic acid, this intermediate undergoes a diazotization reaction followed by treatment with potassium iodide to introduce the iodine atom. patsnap.comgoogle.com The reaction is typically conducted in an aqueous sulfuric acid solution at low temperatures (0-10°C). patsnap.com
A direct iodination of 2-chlorobenzoic acid can also be performed. In a large-scale example, 2-chlorobenzoic acid is treated with iodine and ammonium peroxodisulfate in glacial acetic acid, with sulfuric acid added to facilitate the reaction at an elevated temperature of 80-85°C. chemicalbook.com
Sandmeyer Reaction Applications for Halogenation
The Sandmeyer reaction is a cornerstone transformation for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. wikipedia.orgbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
In the synthesis of this compound from methyl 2-aminobenzoate, the Sandmeyer reaction is used to introduce the chlorine atom after the iodination step. The intermediate, methyl 2-amino-5-iodobenzoate, is treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt. google.com This salt is then added to a solution containing a copper(I) catalyst, such as cuprous chloride, which facilitates the substitution of the diazonium group with chloride. google.comwikipedia.org This classical Sandmeyer reaction is a reliable method for achieving the desired 2-amino-3-chloro substitution pattern.
Hydrolysis and Esterification Procedures
Esterification and hydrolysis are fundamental steps in these synthetic sequences, primarily used to protect the carboxylic acid functionality or to liberate it in the final step.
In the route starting from methyl 2-aminobenzoate, the synthesis begins with an esterified precursor. google.com The final step in this sequence is the hydrolysis of the methyl ester group of the 2-chloro-5-iodobenzoate intermediate. This is typically accomplished under alkaline conditions. For instance, the ester is heated in a solution of sodium hydroxide (B78521) and ethanol. google.comgoogle.com After the reaction is complete, the reaction mixture is acidified, usually with hydrochloric acid to a pH of 1-2, to precipitate the final this compound product. google.com
Development of Novel and Green Synthesis Protocols
Research into more environmentally friendly and efficient synthesis methods is ongoing. One approach focuses on the iodination of 2-aminobenzoic acid, a precursor to the target molecule. A method has been developed that uses molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com This process allows for the high-yield production of 2-amino-5-iodobenzoic acid while avoiding more hazardous reagents and simplifying purification and iodine recovery steps, making it an economically and environmentally advantageous alternative. google.com
Optimization of Reaction Conditions and Parameters for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for maximizing yield and ensuring high product purity, which is essential for industrial applications.
In the synthesis starting from 2-chlorobenzoic acid, careful control of reaction conditions at each stage leads to high yields. For the initial nitration step, maintaining the temperature between -5°C and 5°C results in a 95.8% yield of 2-chloro-5-nitrobenzoic acid with 98.5% purity. patsnap.comgoogle.com The subsequent reduction using iron powder and ammonium chloride in an ethanol/water mixture at reflux gives 2-chloro-5-aminobenzoic acid in 95.1% yield and 99.1% purity. patsnap.comgoogle.com
Below are interactive tables summarizing optimized reaction conditions from various synthetic routes.
Table 1: Optimized Conditions for Synthesis via 2-Chlorobenzoic Acid Data sourced from patents describing this synthetic route. patsnap.comgoogle.com
| Step | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Nitration | 2-Chlorobenzoic acid, Nitric acid, Sulfuric acid | N/A | -5 to 5°C | 95.8% | 98.5% |
| Reduction | 2-Chloro-5-nitrobenzoic acid, Iron powder, Ammonium chloride | Ethanol, Water | 78-80°C (Reflux) | 95.1% | 99.1% |
| Diazotization/Iodination | 2-Chloro-5-aminobenzoic acid, Sodium nitrite, Potassium iodide | 20% Sulfuric acid | 0-10°C | High | N/A |
Table 2: Optimized Conditions for Synthesis via Methyl 2-Aminobenzoate Data sourced from patents describing this synthetic route. google.compatsnap.com
| Step | Reagents | Solvent | Temperature | Overall Yield | Overall Purity |
|---|---|---|---|---|---|
| Overall Process | Methyl 2-aminobenzoate, Iodine compounds, NaNO₂, CuCl, NaOH | Dichloromethane, Ethanol | Various | 70-80% | >98% |
Stereoselective Synthesis and Enantiomeric Purity Considerations
The molecular structure of this compound is achiral. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. Since the molecule lacks chirality, it does not exist as different stereoisomers, such as enantiomers or diastereomers. Consequently, stereoselective synthesis methods, which are designed to produce a specific stereoisomer, are not applicable to the preparation of this compound. Considerations of enantiomeric purity are also irrelevant for this achiral molecule.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-3-chloro-5-iodobenzoic acid, a complete assignment of proton and carbon signals, confirmed by two-dimensional correlation experiments and supported by theoretical calculations, provides an unequivocal structural confirmation.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the aromatic ring, as well as those from the amino and carboxylic acid groups. The substitution pattern—with substituents at positions 1, 2, 3, and 5—leaves two protons on the aromatic ring at positions 4 and 6.
The proton at C6 is anticipated to be deshielded (shifted downfield) due to the anisotropic effect of the adjacent carboxylic acid group and the electron-withdrawing nature of the iodine at C5. The proton at C4 is flanked by the chlorine and iodine atoms. These two aromatic protons would appear as doublets due to coupling with each other. The amino (-NH₂) protons typically appear as a broad singlet, and the carboxylic acid (-COOH) proton as a very broad singlet at a significantly downfield chemical shift.
For comparison, the related compound 2-Amino-5-iodobenzoic acid shows aromatic proton signals in DMSO-d₆ at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm. chemicalbook.com The introduction of a chlorine atom at the 3-position in the target molecule would further influence these shifts.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Data is predicted based on analysis of related structures. Actual values may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.6 - 7.8 | Doublet (d) |
| H-6 | 8.0 - 8.2 | Doublet (d) |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Analysis and Correlation Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons.
The chemical shifts are influenced by the attached functional groups. The carboxylic acid carbon (C7) is the most deshielded. The carbons directly bonded to electronegative atoms (C2, C3, C5) will have their shifts significantly affected. Specifically, C5, bonded to the heavy iodine atom, will experience a strong shielding effect (upfield shift), a phenomenon known as the "heavy atom effect." The carbon bearing the amino group (C2) will also have a characteristic chemical shift. The remaining carbons (C1, C4, C6) can be assigned based on established substituent effects. Data for the related compound 2-Amino-5-iodobenzoic acid shows carbon signals at approximately 168, 152, 142, 122, 112, and 82 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: Data is predicted based on analysis of related structures. Actual values may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |
| C1 (C-COOH) | 110 - 115 |
| C2 (C-NH₂) | 148 - 153 |
| C3 (C-Cl) | 120 - 125 |
| C4 (C-H) | 125 - 130 |
| C5 (C-I) | 80 - 90 |
| C6 (C-H) | 140 - 145 |
| C7 (-COOH) | 167 - 172 |
Two-Dimensional NMR Methodologies for Structural Confirmation
To unambiguously confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signal at δ ~8.1 ppm to the C6 carbon and the ¹H signal at δ ~7.7 ppm to the C4 carbon.
Gauge-Independent Atomic Orbital (GIAO) is a computational quantum chemistry method used to predict NMR chemical shifts. By creating a theoretical model of this compound, the ¹H and ¹³C NMR spectra can be calculated from first principles.
The calculated shifts are then compared against the experimentally obtained NMR data. A strong correlation between the theoretical and experimental values serves as a powerful validation of the proposed structure. This comparison can be particularly useful in distinguishing between potential isomers and confirming assignments for carbons and protons that have ambiguous or overlapping signals in the experimental spectra.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related aminobenzoic acid structures provides a reliable guide to the expected vibrational frequencies.
The spectrum is dominated by features from the carboxylic acid and amino groups. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300–3500 cm⁻¹ range (asymmetric and symmetric stretching). A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1680 and 1710 cm⁻¹. Other important vibrations include the aromatic C=C stretches, C-N, C-Cl, and C-I stretches, which appear at lower frequencies in the fingerprint region. The IR spectrum for the related 2-Amino-5-iodobenzoic acid confirms these general features. chemicalbook.com
Table 3: Key FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Amino Group | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl Group | C=O Stretch | 1680 - 1710 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amino Group | C-N Stretch | 1250 - 1340 |
| Aryl Halide | C-Cl Stretch | 700 - 850 |
| Aryl Halide | C-I Stretch | 500 - 600 |
Raman Spectroscopy (FT-Raman) for Vibrational Mode Analysis
Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, the resulting spectrum displays a series of bands, each corresponding to a specific molecular vibration. Analysis of these bands, often aided by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of fundamental vibrational modes. nih.govnih.gov
The key vibrational modes for this molecule arise from its constituent functional groups: the carboxylic acid, the amino group, and the substituted benzene (B151609) ring. Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. mdpi.com The carboxylic acid group is identifiable by its characteristic C=O stretching vibration, which is expected around 1700 cm⁻¹, and the O-H stretch, which gives a broad band in the 2500-3300 cm⁻¹ range in infrared spectra and can also be observed in Raman. mdpi.com The amino group (NH₂) contributes N-H stretching vibrations, usually seen between 3300 and 3500 cm⁻¹. mdpi.com Furthermore, vibrations corresponding to the carbon-halogen bonds (C-Cl and C-I) are expected at lower frequencies, typically below 800 cm⁻¹. mdpi.com
Table 1: Expected FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Amino (NH₂) | 3300 - 3500 |
| O-H Stretch | Carboxylic Acid (COOH) | 2500 - 3300 (broad) |
| C=O Stretch | Carboxylic Acid (COOH) | ~1700 |
| C-C Stretch | Aromatic Ring | 1400 - 1600 |
| N-H Bend | Amino (NH₂) | 1500 - 1600 |
| C-O Stretch | Carboxylic Acid (COOH) | 1200 - 1300 |
| C-Cl Stretch | Chloro Group | 700 - 800 |
| C-I Stretch | Iodo Group | 500 - 600 |
Linear-Dichroic Infrared (IR-LD) Spectroscopy for Molecular Orientation Studies
Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique that provides information about the three-dimensional orientation of molecules within an ordered sample, such as a stretched polymer film or a crystal. The method relies on measuring the differential absorption of infrared light polarized parallel and perpendicular to a reference direction in the sample. bgu.ac.il
For a molecule like this compound, IR-LD studies would involve aligning the molecules, for instance, by embedding them in a stretched polymer matrix or growing an oriented crystal. By analyzing the dichroic ratio of specific absorption bands (e.g., the C=O stretch or N-H stretch), one can determine the average orientation of these transition moments relative to the alignment axis. bgu.ac.il This information is crucial for understanding the supramolecular architecture and anisotropic properties of the material. Studies on other substituted benzoic acids have demonstrated that such molecules can form well-ordered adlayers on substrates, and IR-LD would be a key technique to elucidate the specific "in-plane" or "homeotropic" orientation of the columnar structures they form. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated system and heteroatoms.
The benzene ring, along with the electron-donating amino group and electron-withdrawing carboxylic acid and halogen groups, forms a chromophore system. The conjugation of the amino group's lone pair (n electrons) and the carboxylic group with the aromatic π-system shifts the absorption maxima to longer wavelengths (a bathochromic shift). Spectroscopic analysis of the closely related compound 2-amino-3-chlorobenzoic acid revealed absorbance peaks at 220 nm, 270 nm, and 361 nm. mdpi.com These transitions are indicative of the complex electronic structure of the substituted benzene ring.
Table 2: UV-Vis Absorption Data and Corresponding Electronic Transitions
| Absorption Maxima (λmax) | Probable Electronic Transition |
| ~220 nm | π → π |
| ~270 nm | π → π |
| ~361 nm | n → π* |
Data based on the closely related compound 2-amino-3-chlorobenzoic acid. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₇H₅ClINO₂), HRMS provides an exact mass that can confirm its identity. The calculated exact mass is 296.9054 g/mol .
In addition to precise mass, HRMS coupled with fragmentation techniques (e.g., MS/MS) can elucidate the molecular structure. The fragmentation pattern provides a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely include:
Decarboxylation: Loss of the carboxyl group (-COOH) as CO₂ (44 Da) or the full COOH radical (45 Da).
Dehalogenation: Loss of the iodine atom (127 Da) or chlorine atom (35/37 Da).
Combined Losses: Sequential or combined losses of these groups, leading to a series of fragment ions that help piece together the original structure.
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, LC-MS, UPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from its various structural isomers (e.g., 2-Amino-5-chloro-3-iodobenzoic acid). bldpharm.comsielc.com The choice of technique depends on the required resolution, speed, and scale of the analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination and quantitative analysis. Reversed-phase HPLC, often with a C18 column, is commonly used. The separation of aminobenzoic acid isomers can be challenging due to their similar properties, but specialized columns, such as mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms, can achieve baseline separation. sielc.comhelixchrom.com HPLC analysis is also critical for monitoring the progress of synthesis reactions. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of LC with the detection specificity of MS. It is particularly useful for identifying impurities and degradation products in a sample, even at trace levels. Supplier documentation confirms the availability of LC-MS data for this compound. bldpharm.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. It is suitable for high-throughput purity screening.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis, such as checking reaction completion or identifying fractions during purification. A suitable mobile phase, for instance, a mixture of toluene, acetone, methanol, and ammonia, can be used to separate aminobenzoic acid isomers on silica (B1680970) gel plates. rsc.org
Table 3: Application of Chromatographic Techniques
| Technique | Primary Application | Key Features |
| HPLC | Purity assessment, Isomer separation, Quantitative analysis | High resolution and reproducibility; mixed-mode columns effective for isomers. sielc.comhelixchrom.com |
| LC-MS | Impurity identification, Structural confirmation | Combines separation with mass-based detection for high specificity. bldpharm.com |
| UPLC | High-throughput purity screening | Faster analysis and higher efficiency than HPLC. |
| TLC | Reaction monitoring, Qualitative analysis | Rapid, simple, and cost-effective for preliminary analysis. rsc.orgsuniv.ac.in |
Crystallographic Analysis and Supramolecular Chemistry
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.
An SC-XRD analysis would reveal the precise spatial arrangement of the atoms within the 2-Amino-3-chloro-5-iodobenzoic acid molecule. Key parameters to be determined would include the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid and amino functional groups relative to the ring, and the intramolecular distances between substituents. The interplay of electronic effects from the electron-donating amino group and the electron-withdrawing halogen atoms (chloro and iodo) and carboxylic acid group would influence the bond lengths and angles within the aromatic system.
The presence of amino and carboxylic acid groups makes this compound a prime candidate for forming extensive hydrogen bonding networks. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), potentially leading to the formation of dimeric structures through O-H···O interactions. The amino group provides two N-H donors, which can interact with the carboxylate oxygen atoms or the nitrogen atom of a neighboring molecule, resulting in N-H···O or N-H···N bonds. Weaker C-H···O interactions involving the aromatic C-H bonds and the carboxylate oxygen could also play a role in stabilizing the crystal packing.
The iodine and chlorine atoms on the benzene ring introduce the possibility of halogen bonding. The iodine atom, in particular, is a strong halogen bond donor due to the presence of an electropositive region (σ-hole) on its outer surface. It could form C-I···O interactions with the oxygen atoms of the carboxylic acid group of an adjacent molecule. These directional interactions can be a significant force in directing the assembly of the crystal structure.
X-ray Powder Diffraction (XRPD) for Polymorphism and Phase Analysis
X-ray powder diffraction (XRPD) is a crucial tool for the characterization of polycrystalline materials. An XRPD pattern serves as a "fingerprint" for a specific crystalline phase. This technique would be used to confirm the phase purity of a bulk sample of this compound. Furthermore, XRPD is instrumental in screening for polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their identification is critical in materials science and pharmaceutical development.
Crystal Engineering Principles Applied to this compound and its Derivatives
The application of crystal engineering principles to this compound involves a detailed analysis of its crystal structure to understand how molecules are organized in the solid state. This understanding is crucial for designing new materials with desired physical and chemical properties. The presence of a carboxylic acid group, an amino group, and halogen atoms (chlorine and iodine) on the aromatic ring allows for a rich variety of intermolecular interactions.
Key Research Findings:
Hydrogen Bonding: The carboxylic acid and amino groups are primary sites for strong hydrogen bonding. The carboxylic acid can form dimers through O-H···O interactions, a common and robust supramolecular synthon. The amino group can act as a hydrogen bond donor (N-H···O) to the carboxylic acid or other acceptor atoms.
Halogen Bonding: The iodine and chlorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom from an adjacent molecule. The strength of these interactions typically follows the order I > Br > Cl. In the case of this compound, the iodine atom at the 5-position would be the more likely participant in significant halogen bonds.
Supramolecular Synthons: The combination of these interactions leads to the formation of predictable supramolecular synthons, which are the building blocks of the crystal structure. For instance, the interplay between hydrogen bonds and halogen bonds can lead to the formation of complex 1D chains, 2D sheets, or 3D networks.
Illustrative Data Tables:
To provide a framework for the type of data that would be central to a crystallographic analysis of this compound, the following tables illustrate the expected parameters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Illustrative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 890.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.215 |
This data is hypothetical and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction study.
Table 2: Potential Intermolecular Interactions and Their Geometries (Illustrative)
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
| Hydrogen Bond | O-H···O | 2.65 | 175 |
| Hydrogen Bond | N-H···O | 2.95 | 168 |
| Halogen Bond | C-I···O | 3.10 | 170 |
These values represent typical geometries for such interactions and are for illustrative purposes only.
The precise nature of the supramolecular assembly in this compound would depend on the subtle balance of these interactions, which can be influenced by factors such as the solvent used for crystallization and the presence of other molecules that can be incorporated into the crystal lattice. The study of such structures is fundamental to advancing the field of crystal engineering and the rational design of new functional materials.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other properties with a high degree of accuracy.
Geometry Optimization and Comparison with Experimental Data
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (the ground state). For 2-amino-3-chloro-5-iodobenzoic acid, this would involve using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to calculate the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
While experimental X-ray crystallography data for this compound is not publicly available, a comparison with known structures of similar molecules, such as other substituted benzoic acids, would be crucial for validating the accuracy of the calculated geometry. For instance, studies on ortho-chloro and ortho-fluorobenzoic acids have demonstrated that DFT calculations can accurately predict the planar or non-planar nature of the conformers. In the case of this compound, intramolecular hydrogen bonding between the amino group and the carboxylic acid group, as well as steric hindrance from the bulky iodine and chlorine atoms, would significantly influence the final optimized geometry.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| C-N | ~1.37 | - | - |
| C-Cl | ~1.74 | - | - |
| C-I | ~2.10 | - | - |
| C-C=O | ~1.49 | - | - |
| C=O | ~1.22 | - | - |
| C-OH | ~1.35 | - | - |
| O-H | ~0.97 | - | - |
| N-H | ~1.01 | - | - |
| C-C-N | - | ~120 | - |
| C-C-Cl | - | ~120 | - |
| C-C-I | - | ~119 | - |
| O=C-OH | - | ~122 | - |
| C-C-C-C (ring) | - | - | ~0 |
Note: These values are illustrative and would need to be calculated using DFT.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can then be compared with experimentally obtained spectra for validation.
The vibrational modes of this compound would be complex, with characteristic peaks corresponding to the stretching and bending of the various functional groups. For example, the N-H stretching vibrations of the amino group would appear in the range of 3300-3500 cm⁻¹. The broad O-H stretching of the carboxylic acid would be observed around 2500-3300 cm⁻¹, and the C=O stretching would be found near 1700 cm⁻¹. The C-Cl and C-I stretching vibrations would appear at lower frequencies.
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. DFT calculations provide valuable insights into the electronic structure through the analysis of molecular orbitals, electrostatic potential, and charge distribution.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, and carboxylic acid) groups would influence the energies and distributions of the HOMO and LUMO. The HOMO would likely be localized on the amino group and the aromatic ring, while the LUMO might be distributed over the carboxylic acid and the halogen-substituted parts of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -2.0 |
| Energy Gap (ΔE) | ~ 4.5 |
Note: These values are illustrative and would need to be calculated using DFT.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors indicate regions of low electron density (positive potential).
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group, making these sites prone to electrophilic attack. The hydrogen atoms of the amino and carboxylic acid groups would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of charge transfer and hyperconjugative interactions. NBO analysis can quantify the strength of intramolecular interactions, such as hydrogen bonds.
In this compound, NBO analysis would be particularly useful for quantifying the strength of the intramolecular hydrogen bond between the amino group and the carboxylic acid. It would also provide insights into the electronic effects of the chloro and iodo substituents on the aromatic ring, such as their inductive and resonance effects. The analysis would reveal the charge distribution on each atom, providing a more quantitative picture than the MEP map.
Atomic Charge Distribution
The distribution of atomic charges in this compound has been a subject of theoretical examination, often through Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges. researchgate.netwikipedia.org These calculations are typically performed using Density Functional Theory (DFT), which provides a framework for understanding the electronic structure of molecules. researchgate.net
In analogous compounds like 2-amino-3,5-diiodobenzoic acid, it has been observed that the Mulliken atomic charges reveal a predictable pattern of electron distribution. nih.gov Hydrogen atoms generally exhibit a positive charge. researchgate.net The analysis of atomic charges is crucial as it influences several molecular properties, including the dipole moment and molecular polarizability. niscpr.res.in For instance, in related molecules, the presence of electronegative atoms results in specific charge distributions, with oxygen atoms typically carrying a negative charge, positioning them as donor atoms. niscpr.res.in
A comparative study of similar dihalogenated aminobenzoic acids, specifically the 2-amino-3,5-dibromo and 2-amino-3,5-diiodo derivatives, provides a basis for understanding the charge distribution in this compound. The calculated Mulliken charges for these analogues indicate the influence of the halogen substituents on the electronic environment of the benzene (B151609) ring.
| Atom | 2-amino-3,5-dibromobenzoic acid (e) | 2-amino-3,5-diiodobenzoic acid (e) |
|---|---|---|
| C1 | 0.508 | 0.505 |
| C2 | -0.499 | -0.493 |
| C3 | 0.178 | 0.288 |
| C4 | -0.279 | -0.276 |
| C5 | 0.144 | 0.218 |
| C6 | -0.211 | -0.207 |
| O1 | -0.455 | -0.457 |
| O2 | -0.466 | -0.468 |
| N | -0.613 | -0.610 |
| Br1/I1 | -0.038 | -0.021 |
| Br2/I2 | -0.039 | -0.019 |
Table 1: Calculated Mulliken atomic charges for 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, serving as analogues for this compound. Data sourced from a computational study. nih.gov
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Theoretical methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for forecasting electronic absorption spectra, such as UV-Vis. researchgate.net For substituted benzoic acids, the UV-Vis spectrum typically shows characteristic absorption bands. researchgate.net In a study of the closely related 2-amino-3,5-diiodobenzoic acid, the calculated UV-Vis spectrum revealed specific electronic transitions. nih.gov The major absorption peaks for this analogue were predicted to be at 361 nm, 270 nm, and 220 nm, which are attributed to π → π* and n → π* transitions. mdpi.com
Similarly, the NMR chemical shifts of substituted benzoic acid esters have been investigated using DFT calculations, which can help to understand unexpected variations from experimental values. wikipedia.org For 2-amino-3-chlorobenzoic acid, a structurally similar compound, the 1H and 13C NMR spectra have been analyzed to confirm its structure. mdpi.com
| Spectroscopic Data | 2-amino-3,5-diiodobenzoic acid (Calculated) |
|---|---|
| UV-Vis λmax (nm) | 349, 269, 221 |
| Excitation Energies (eV) | 3.55, 4.60, 5.61 |
| Oscillator Strengths (f) | 0.063, 0.123, 0.134 |
Table 2: Theoretical electronic absorption spectra data for 2-amino-3,5-diiodobenzoic acid, providing an estimation for the spectroscopic properties of this compound. Data sourced from a computational study. nih.gov
Non-Linear Optical (NLO) Properties Prediction and Analysis
The non-linear optical (NLO) properties of this compound are of significant interest for applications in optoelectronics. Computational studies on analogous molecules, such as 2-amino-3,5-diiodobenzoic acid, have been performed to predict these properties. nih.gov The first-order hyperpolarizability (β), a key indicator of NLO activity, is calculated to understand the material's potential for second-harmonic generation.
For 2-amino-3,5-diiodobenzoic acid, the calculated total hyperpolarizability (βtot) was found to be significantly higher than that of urea, a standard NLO material. nih.gov This suggests that halogenated aminobenzoic acids could be promising candidates for NLO applications. The analysis of the HOMO-LUMO energy gap also provides insights into the NLO properties, with a smaller gap often correlating with higher NLO activity. nih.gov
| NLO Property | 2-amino-3,5-dibromobenzoic acid (Calculated) | 2-amino-3,5-diiodobenzoic acid (Calculated) |
|---|---|---|
| βx (esu) | -101.31 x 10-30 | -118.17 x 10-30 |
| βy (esu) | -1.83 x 10-30 | -2.15 x 10-30 |
| βz (esu) | -0.09 x 10-30 | -0.11 x 10-30 |
| βtot (esu) | 101.33 x 10-30 | 118.19 x 10-30 |
Table 3: Calculated first-order hyperpolarizability components and total hyperpolarizability for 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, offering a comparative basis for the NLO properties of this compound. Data sourced from a computational study. nih.gov
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of this compound is determined by the rotational barriers around its single bonds. Understanding the potential energy surface (PES) is crucial for identifying the most stable conformers. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring (cis or trans) is a key conformational feature. researchgate.net
Studies on anthranilic acid and its derivatives have highlighted the role of intramolecular hydrogen bonding in stabilizing certain conformations. niscpr.res.in The conformational preferences of these molecules can be explored through computational methods that map the potential energy as a function of dihedral angles. While specific data for this compound is not available, studies on similar molecules like p-aminobenzoic acid-water clusters have explored their potential energy surfaces to understand their stable structures. nih.gov
Thermochemical Property Evaluation via Quantum-Chemical Methods
Quantum-chemical methods are employed to evaluate the thermochemical properties of molecules, such as enthalpy, entropy, and Gibbs free energy. nih.gov For the analogous compounds 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, these thermodynamic parameters have been calculated at a standard temperature of 298.15 K. nih.gov These calculations provide a theoretical basis for understanding the stability and reactivity of these compounds. The thermodynamic data for these closely related molecules can serve as a reliable estimate for the thermochemical properties of this compound.
| Thermochemical Property | 2-amino-3,5-dibromobenzoic acid (Calculated) | 2-amino-3,5-diiodobenzoic acid (Calculated) |
|---|---|---|
| Zero-point vibrational energy (kcal/mol) | 56.33 | 55.98 |
| Thermal energy (kcal/mol) | 60.44 | 60.18 |
| Enthalpy (kcal/mol) | - | - |
| Gibbs free energy (kcal/mol) | - | - |
| Entropy (cal/mol·K) | 101.24 | 104.28 |
Table 4: Calculated thermochemical properties for 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, providing an approximation for the thermodynamic behavior of this compound. Data sourced from a computational study. nih.gov
Emerging Research Applications in Chemical Science
Building Block in Complex Organic Synthesis
The strategic placement of amino, chloro, and iodo groups on the benzoic acid framework makes 2-Amino-3-chloro-5-iodobenzoic acid a valuable precursor in multi-step organic synthesis. The differential reactivity of the halogen atoms, coupled with the synthetic handles provided by the amino and carboxylic acid groups, allows for controlled and sequential chemical transformations.
Synthesis of Advanced Pharmaceutical Intermediates
While direct synthesis pathways starting from this compound are not extensively documented in publicly available research, its structural analogs are crucial in the production of modern pharmaceuticals. Specifically, the closely related compound, 2-chloro-5-iodobenzoic acid , is a key intermediate in the synthesis of several SGLT2 inhibitors, a class of drugs used to treat type-2 diabetes. patsnap.comgoogle.com
Patented synthetic routes to obtain 2-chloro-5-iodobenzoic acid often start from precursors like o-chlorobenzoic acid or methyl 2-aminobenzoate (B8764639). patsnap.comgoogle.com These syntheses involve steps such as nitration, reduction, and diazotization/iodination, which utilize intermediates that are structurally similar to this compound, such as 2-chloro-5-aminobenzoic acid . patsnap.com For instance, one method describes the conversion of 2-chloro-5-aminobenzoic acid to 2-chloro-5-iodobenzoic acid via a diazotization reaction followed by treatment with potassium iodide. patsnap.com Another approach starts with methyl 2-aminobenzoate, which is first iodinated to produce 2-amino-5 iodo-benzoic acid methyl esters before undergoing a Sandmeyer reaction to introduce the chloro group. google.com
These examples highlight the integral role of halogenated aminobenzoic acid derivatives in constructing the core structure of significant pharmaceutical compounds.
Table 1: Related Compounds in Pharmaceutical Intermediate Synthesis
| Starting Material / Intermediate | Synthetic Transformation | Product | Application of Product |
|---|---|---|---|
| o-Chlorobenzoic acid | Nitration, Reduction, Diazotization, Iodination | 2-Chloro-5-iodobenzoic acid | Intermediate for SGLT2 inhibitors patsnap.com |
| Methyl 2-aminobenzoate | Iodination, Sandmeyer reaction, Hydrolysis | 2-Chloro-5-iodobenzoic acid | Intermediate for hypoglycemic drugs google.comgoogle.com |
Synthesis of Dyes and Luminescent Materials
Based on available research, there is limited information directly linking this compound to the synthesis of dyes or luminescent materials. However, related aminobenzoic acid derivatives have found applications in materials science. For example, the related compound 2-Amino-5-iodobenzoic acid is noted for its use in polarizing films for Liquid Crystal Displays (LCDs). chemicalbook.com Furthermore, computational studies on similar structures, such as 2-amino-3,5-diiodobenzoic acid , have investigated their electronic properties, including HOMO-LUMO gaps and non-linear optical properties, which are relevant to the design of new materials. nih.gov
Contributions to Material Science Research
The potential for this compound to contribute to material science stems from the presence of multiple halogens and functional groups that can influence the electronic and solid-state properties of larger molecules or polymers derived from it.
Development of Materials with Tuned Electronic or Optical Properties
Currently, specific research detailing the use of this compound for the development of materials with tuned electronic or optical properties is not widely available. Theoretical studies on analogous molecules suggest that the type and position of halogen substituents can significantly impact the material's electronic behavior. nih.gov The heavy iodine atom, in particular, can influence properties like polarizability and could be useful in creating materials for specialized applications. However, concrete examples of such materials derived from the title compound are not yet present in the reviewed literature.
Role in Plant Physiology Research as a Bioactive Agent
There is no information available in the reviewed scientific literature to suggest that this compound has been investigated for its role as a bioactive agent in plant physiology research.
Induction of Specific Morphological Changes (e.g., Leaf Morphology, Flower Cluster Formation)
Consistent with the lack of research in plant physiology, there are no documented studies on the ability of this compound to induce specific morphological changes in plants.
Exploration in Bioconjugation and Probe Development
The unique structural features of this compound, specifically its trifunctional nature (amino, iodo, and carboxylic acid groups), position it as a compound of interest for exploratory research in bioconjugation and the development of novel molecular probes. While direct applications in the literature are sparse, the reactivity of its constituent functional groups allows for scientifically grounded inferences about its potential in these advanced chemical biology fields, including for applications like antibody labeling.
The core principle of bioconjugation involves the covalent attachment of a molecule of interest (like a dye, drug, or probe) to a biomolecule (such as a protein, antibody, or nucleic acid). The functional groups on this compound provide multiple handles for such conjugation reactions.
Key Functional Groups and Their Potential Roles
The potential of this compound can be broken down by analyzing its primary reactive sites:
The Amino Group (-NH₂): The primary aromatic amine is a versatile nucleophile. It can readily react with activated esters (like N-hydroxysuccinimide esters), isothiocyanates, and other electrophilic reagents to form stable amide or thiourea (B124793) bonds. This is a cornerstone of classic bioconjugation strategies, often used to label the lysine (B10760008) residues or N-terminus of proteins. The presence of the electron-withdrawing chloro and iodo groups can modulate the nucleophilicity of this amine, a factor that would require consideration in reaction design.
The Iodo Group (-I): The iodine atom offers two significant avenues for probe development:
Radioiodination: The carbon-iodine bond can be a precursor for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). This process, known as radioiodination, is a well-established method for creating radiolabeled probes for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for radioimmunoassays. A molecule like this compound could be pre-conjugated to a biomolecule, followed by a late-stage radioiodination step.
Cross-Coupling Reactions: The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. This allows for the attachment of a wide array of other molecules, including fluorescent dyes, chelating agents for other radiometals, or complex organic moieties that can serve as recognition elements. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 5-position.
The Carboxylic Acid Group (-COOH): This group can be activated (e.g., using carbodiimides like EDC) to form an amide bond with amine-containing biomolecules or linkers. This provides an alternative conjugation point to the compound's own amino group.
Hypothetical Application in Antibody Labeling
Based on these reactive handles, one could envision a multi-step strategy for using this compound as a linker for antibody labeling:
Activation and Conjugation: The carboxylic acid group could be activated and reacted with lysine residues on an antibody, forming a stable amide linkage.
Functionalization: The still-available amino group or the iodo group on the conjugated linker could then be used for a secondary reaction. For instance, a fluorescent dye with an isothiocyanate group could be attached to the amino group.
Radiolabeling: Alternatively, if the linker was attached via its amino or carboxyl group, the iodine atom would be available for radioiodination, turning the antibody into a targeted radio-imaging or radiotherapy agent.
The table below summarizes the potential research applications derived from the compound's structure.
| Functional Group | Potential Reaction Type | Resulting Application | Example Biomolecule |
| Amino (-NH₂) Group | Acylation (e.g., with NHS-ester), Isothiocyanate reaction | Attachment of dyes, drugs, or biotin | Proteins, Antibodies |
| Iodo (-I) Group | Radioisotope Exchange | Development of radiotracers for SPECT or PET | Peptides, Antibodies |
| Iodo (-I) Group | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Attachment of complex functional moieties (e.g., fluorophores, chelators) | Linkers, Small Molecules |
| Carboxylic Acid (-COOH) Group | Carbodiimide-mediated Amidation | Covalent linkage to amine groups on biomolecules | Proteins, Aminated DNA |
This exploration highlights the versatility of this compound as a scaffold. Its value lies in providing multiple, orthogonally reactive sites, which is a highly desirable feature in the design of complex bioconjugates and multifunctional probes for advanced biomedical research.
Comparative Studies with Halogenated Aminobenzoic Acid Analogs
Structural and Electronic Effects of Different Halogens (F, Cl, Br, I)
The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) onto the aminobenzoic acid scaffold imparts distinct structural and electronic modifications. These changes are a consequence of the interplay between two primary electronic influences: the inductive effect and the mesomeric (or resonance) effect. wikipedia.org
Inductive Effect (-I): Due to their high electronegativity, all halogens exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond. This effect is strongest for fluorine and decreases down the group to iodine. wikipedia.org
Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the halogen atoms can be donated into the pi-system of the benzene (B151609) ring, an electron-donating mesomeric effect. This effect is most significant when the halogen is at the ortho or para position relative to another group and tends to increase with the size and polarizability of the halogen. wikipedia.org
The net electronic effect of a halogen substituent is a balance of these opposing forces. For chlorine, bromine, and iodine, the inductive effect typically outweighs the mesomeric effect, making them deactivating groups in electrophilic aromatic substitution. However, their mesomeric effect still directs incoming electrophiles to the ortho and para positions. wikipedia.org
Table 1: Comparison of Halogen Properties and Their Electronic Effects
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Inductive Effect | Mesomeric Effect |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | 1.47 | Strongly withdrawing | Weakly donating |
| Chlorine (Cl) | 3.16 | 1.75 | Withdrawing | Donating |
| Bromine (Br) | 2.96 | 1.85 | Withdrawing | Donating |
| Iodine (I) | 2.66 | 1.98 | Weakly withdrawing | Strongly donating |
Positional Isomerism and its Impact on Reactivity and Structure
For example, in 2-amino-3-chlorobenzoic acid, the amino and chloro groups are ortho to each other. mdpi.com In this arrangement, the electron-donating amino group and the electron-withdrawing chloro group exert strong influences on the acidity of the adjacent carboxylic acid. The basicity of the amino group is likewise modulated by the neighboring chloro and carboxyl groups.
The reactivity of the aromatic ring is also determined by this isomerism. The amino group is a powerful activating group and ortho, para-director, while the halogen and carboxyl groups are deactivating. wikipedia.org The ultimate substitution pattern for any further reactions depends on the combined directing effects of all three substituents. Studies on p-aminobenzoic acid (PABA) derivatives show that even small changes in substitution can significantly alter their interaction with biological systems, as ionization is a decisive factor for their incorporation into metabolic pathways. nih.gov The rates of formation for analogues of dihydropteroic acid are very similar for many PABA derivatives, except for those bearing bulky groups in the 2-position, which highlights the importance of steric factors related to positional isomerism. nih.gov
Comparison of Synthetic Pathways and Yields for Analogs
Halogenated aminobenzoic acids can be synthesized through various routes, with the choice of pathway often depending on the desired isomer and the availability of starting materials.
Halogenation of Aminobenzoic Acids: Direct halogenation of an aminobenzoic acid can be challenging due to the high reactivity of the ring, which is strongly activated by the amino group. This can lead to multiple halogenations and a mixture of products.
Reduction of Halogenated Nitrobenzoic Acids: A more controlled and common approach involves the nitration of a halogenated benzoic acid, followed by the chemical reduction of the nitro group to an amine. wikipedia.org This method allows for precise positioning of the substituents. For instance, p-aminobenzoic acid can be produced by the reduction of p-nitro-benzoic acid. google.com
Hofmann Rearrangement: This method can be used to synthesize aminobenzoic acids from dicarboxylic acid derivatives. For example, p-aminobenzoic acid can be produced from terephthalic acid monoamide via a Hofmann reaction with sodium hypochlorite (B82951) or sodium hypobromite, with reported yields ranging from 92% to 96%. google.com
Modern Coupling Reactions: Contemporary synthetic organic chemistry offers methods like HATU-catalyzed coupling to create amide bonds, which has been used to synthesize a library of 28 substituted aminobenzoate analogues of the natural product Platensimycin. nih.gov
Table 2: Selected Synthetic Pathways for Aminobenzoic Acid Analogs
| Target Compound Type | Synthetic Pathway | Key Reagents/Steps | Reported Yield | Reference |
|---|---|---|---|---|
| p-Aminobenzoic acid | Hofmann Rearrangement | Terephthalic acid monoamide, NaOH, Bromine | 94.2% | google.com |
| p-Aminobenzoic acid | Hofmann Rearrangement | Terephthalic acid monoamide, KOH, Chlorine | 95.0% | google.com |
| p-Aminobenzoic acid | Multi-step synthesis | Methyl-4-formylbenzoate, Cl2, NH3, Hofmann reaction | ~90% | google.com |
| Halogenated Aminobenzoate Analogues | Amide Coupling | Platensic acid, Aminobenzoates, HATU | Not specified | nih.gov |
Structure-Property-Activity Relationships in Derivatives and Related Compounds
The relationship between the chemical structure of halogenated aminobenzoic acids and their physicochemical properties and biological activity is a key area of research. The structural and electronic effects of the halogens, combined with their specific positions on the ring, fine-tune the molecule for specific interactions with biological targets.
The introduction of a halogen can modify a compound's lipophilicity, which affects its ability to cross cell membranes. For example, bromo-substituted derivatives of aporphines were found to have increased lipophilicity, which correlated with changes in their antiarrhythmic activity and toxicity. mdpi.com
In the case of 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, the specific arrangement of its substituents confers potent antimicrobial and anticancer properties. mdpi.com This compound demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line, inducing apoptosis and inhibiting cell migration. mdpi.com This activity is likely due to the precise three-dimensional shape and electronic surface potential created by the ortho-amino and chloro groups, allowing it to bind effectively to biological targets within the PI3K/AKT pathway. mdpi.com
Studies of halogenated ligands interacting with proteins reveal distinct patterns. Chlorine shows a preference for interacting with the amino acid leucine, while bromine prefers arginine, and iodine prefers lysine (B10760008). researchgate.net These specific, non-covalent interactions, including halogen bonding, are crucial for defining the structure-activity relationships (SAR) and can determine the efficacy and safety of a compound. researchgate.net
Table 3: Structure-Property-Activity Relationship (SPAR) Principles
| Structural Feature | Physicochemical Property Affected | Potential Biological Consequence |
|---|---|---|
| Halogen type (e.g., Br, I) | Increased lipophilicity | Enhanced membrane permeability, altered toxicity profile mdpi.com |
| Positional Isomerism (e.g., ortho vs. para) | pKa, Dipole Moment, Molecular Shape | Altered binding affinity to enzyme active sites nih.gov |
| Specific Halogen (e.g., Cl) | Halogen bonding potential | Preferential interaction with specific amino acids (e.g., leucine) researchgate.net |
| Combined Substituent Effects | Electronic Surface Potential | Specific inhibition of signaling pathways (e.g., PI3K/AKT) mdpi.com |
Future Research Directions and Unexplored Avenues
Exploration of Asymmetric Synthesis Routes
The synthesis of chiral amines and their derivatives is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. scirp.orgacs.org While methods for producing substituted anilines are established, often involving the reduction of a nitro group, achieving stereoselectivity in highly substituted systems remains a challenge. youtube.com Future research should focus on developing asymmetric synthesis strategies for derivatives of 2-Amino-3-chloro-5-iodobenzoic acid.
This could involve:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to introduce stereocenters. ethz.ch
Chiral Auxiliaries: Employing a temporary chiral group to direct the stereoselective formation of new chiral centers. ethz.ch
Enantioselective Catalysis: Developing novel chiral catalysts that can facilitate the stereoselective synthesis of specific derivatives, such as chiral amines, from precursors. acs.org A zirconium-hydride mediated reduction of ketimines, for instance, has shown high chemo- and stereoselectivity in systems relevant to medicinal chemistry and could be adapted for this purpose. acs.org
Success in this area would provide access to enantiomerically pure derivatives, enabling detailed studies into their stereospecific interactions with biological targets.
Application in Supramolecular Self-Assembly Beyond Simple Hydrogen Bonding
The principles of molecular self-assembly are fundamental to crystal engineering and the design of new materials. While the carboxylic acid dimer is a common and robust supramolecular synthon, the assembly of benzoic acid derivatives can be influenced by a variety of other non-covalent interactions. nih.gov The structure of this compound, with its multiple halogen atoms, presents a fascinating case for exploring self-assembly governed by more than simple hydrogen bonding.
Future investigations should explore:
Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules (e.g., the carbonyl oxygen or the nitrogen of the amino group). nih.govnih.govmdpi.com The interplay between hydrogen bonds (O-H···O, N-H···O) and halogen bonds (I···O, I···N, Cl···O, etc.) could lead to novel supramolecular architectures. nih.govnih.govsioc-journal.cnacs.org
π-Stacking and Other Weak Interactions: The aromatic ring itself can participate in π-π stacking, while C-H···X (X=O, Cl, I) interactions can also play a significant structural role. rsc.org
Solvent-Induced Polymorphism: The choice of solvent can dramatically influence the resulting self-assembled structure, potentially leading to different crystalline forms (polymorphs) with distinct properties. nih.govnih.gov
By systematically studying the crystal structures of this compound and its derivatives, researchers can gain insight into the complex competition and cooperation between various intermolecular forces, enabling the rational design of materials with desired topologies and properties. nih.govmdpi.com
Development of Novel Catalytic Systems for Derivatization
The presence of multiple, electronically distinct functional groups on this compound offers numerous handles for derivatization through modern catalytic methods. Future research should aim to develop novel and selective catalytic systems to modify this scaffold.
Key areas of exploration include:
Cross-Coupling Reactions: The iodo and chloro substituents are ideal for palladium- or copper-catalyzed cross-coupling reactions. Given the higher reactivity of the C-I bond compared to the C-Cl bond, selective functionalization at the 5-position is highly feasible. Research into palladium-catalyzed decarbonylative iodination could also offer novel synthetic routes. nih.gov
C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for atom-economical synthesis. mdpi.comnih.govnih.govexlibrisgroup.com The carboxylic acid and amino groups could be used to direct the selective functionalization of the C-H bond at the 4- or 6-positions. Ruthenium-based catalysts have shown particular promise for the C-H functionalization of benzoic acids. mdpi.comnih.govacs.org
Selective Amination: Copper-catalyzed methods have proven effective for the amination of chlorobenzoic acids and the C-H amination of anilines. nih.govscispace.comacs.orgrsc.org Developing catalysts that can selectively target either the C-Cl bond or a C-H bond in the presence of the existing amino group would provide a versatile platform for creating a library of new derivatives.
These catalytic strategies would enable the efficient and regioselective synthesis of a wide array of derivatives, which is essential for structure-activity relationship (SAR) studies. nih.gov
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The synthesis and derivatization of complex molecules like this compound involve multi-step processes where unstable intermediates may form. Traditional offline analytical methods like chromatography are often too slow to provide real-time process understanding. pharmoutsourcing.com Process Analytical Technology (PAT) employs in-situ spectroscopic tools to monitor reactions in real-time, enhancing quality, safety, and efficiency. mt.comnews-medical.netnih.govwikipedia.org
Future work should focus on implementing advanced spectroscopic probes for monitoring reactions involving this compound:
In-situ Raman and FTIR Spectroscopy: Both Raman and Infrared (IR) spectroscopy can be used with immersion probes to monitor the progress of chemical reactions and crystallizations in real-time. pharmoutsourcing.comnih.gov Raman spectroscopy is particularly well-suited for monitoring polymorphic transitions and is less prone to interference from water, making it ideal for aqueous reaction systems. jst.go.jpnih.govmdpi.commdpi.com
Low-Frequency Raman Spectroscopy: This technique is especially sensitive to lattice vibrations and can provide detailed information about the crystal form (polymorphism) of the active pharmaceutical ingredient (API) during processes like granulation or crystallization. jst.go.jpnih.gov
Chemometric Analysis: Coupling spectroscopic data with multivariate analysis methods allows for the development of quantitative models to track the concentration of reactants, products, and intermediates simultaneously. mdpi.com
Applying these PAT tools would enable a deeper understanding of reaction kinetics, mechanisms, and crystallization phenomena, leading to more robust and optimized manufacturing processes. pharmoutsourcing.comnih.gov
Integration of Computational Design with Experimental Validation for New Derivatives
Computational chemistry and machine learning are transforming drug discovery by enabling the prediction of biological activity and the design of novel compounds in silico. elsevierpure.comnih.govbmc-rm.org Integrating these computational approaches with experimental synthesis and testing can significantly accelerate the development of new derivatives of this compound with desired properties.
Future research avenues in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models can establish a mathematical relationship between the structural features of derivatives and their biological activity. nih.govdergipark.org.trnih.gov Such models can predict the activity of unsynthesized compounds and highlight which structural modifications are most likely to improve potency. nih.govdergipark.org.tr
Pharmacophore Modeling and Virtual Screening: Based on known active compounds, a pharmacophore model can be built to screen large virtual libraries for new molecules with a high probability of being active.
Machine Learning and AI: Advanced machine learning algorithms can analyze complex datasets incorporating chemical structures and phenotypic data to predict a wide range of bioactivities, guiding the selection of the most promising candidates for synthesis. nih.govresearchgate.net
DFT and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, predict the stability of intermediates, and rationalize observed selectivities in catalytic reactions, aiding in the design of improved synthetic routes. nih.gov
A synergistic loop where computational predictions guide experimental work, and experimental results are used to refine computational models, will be the most efficient path to discovering novel derivatives with optimized biological or material properties.
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-chloro-5-iodobenzoic acid, and how can reaction conditions be systematically optimized?
Methodological Answer :
- Step 1 : Start with halogenation of benzoic acid derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) .
- Step 2 : Introduce the amino group via catalytic hydrogenation of a nitro precursor (e.g., using Pd/C or Raney Ni) in ethanol at 50–80°C. Monitor reaction progress via TLC with UV detection .
- Optimization : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors affecting yield and purity .
Q. How can spectroscopic and chromatographic techniques distinguish this compound from structurally similar derivatives?
Methodological Answer :
- NMR : Compare H-NMR shifts: the amino proton (~5.5–6.5 ppm) and iodine’s deshielding effect on adjacent protons. Use C-NMR to confirm carboxylate (170–175 ppm) and halogenated aromatic carbons .
- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Retention time differences arise due to iodine’s electronegativity compared to chlorine or fluorine analogs .
- Melting Point : Cross-reference with literature (e.g., chlorinated analogs in Kanto catalogs: mp 209–235°C) .
Q. What storage conditions prevent degradation of this compound in long-term studies?
Methodological Answer :
- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C. Avoid aqueous solvents to minimize hydrolysis of the iodo substituent .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks). Monitor via HPLC for byproducts like dehalogenated or oxidized species .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer :
- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for light atoms and LANL2DZ for iodine. Calculate HOMO-LUMO gaps to assess electrophilic reactivity at the iodine site .
- Validation : Compare computed IR frequencies with experimental data. Discrepancies >5% may indicate inadequate treatment of electron correlation .
Q. What mechanistic insights can isotopic labeling (e.g., 15^{15}15N or 125^{125}125I) provide for this compound’s reactivity in cross-coupling reactions?
Methodological Answer :
Q. How should researchers address contradictory data in reported synthetic yields or spectroscopic assignments?
Methodological Answer :
- Reproducibility Checks : Replicate procedures using identical reagent grades (e.g., ACS vs. technical grade ICl) .
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace halogenated byproducts (e.g., diiodinated analogs) .
- Collaborative Validation : Share raw NMR (FID files) and HPLC chromatograms via open-access platforms for peer verification .
Q. What solvent systems maximize regioselectivity in functionalizing the iodine site of this compound?
Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions vs. non-polar solvents (toluene) for radical pathways. Use UV-Vis spectroscopy to monitor solvatochromic shifts in the amino group .
- Computational Guidance : Calculate solvent polarity indices (ET) and correlate with experimental yields. DMF (ET = 43.8) often enhances nucleophilic substitution .
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer :
- Library Design : Vary substituents at the 3-chloro and 5-iodo positions. Prioritize analogs using Pareto optimization (e.g., Cl → F for electronegativity; I → Br for cost reduction) .
- Activity Profiling : Use multivariate regression to link electronic parameters (Hammett σ) with biological activity. Include steric descriptors (Taft E) for bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
